molecular formula C17H16F2N2O3S B2544031 2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-10-7

2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2544031
CAS RN: 954608-10-7
M. Wt: 366.38
InChI Key: AOMXDWNLDQVAFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential as inhibitors for various enzymes. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase are described, with compounds showing high-affinity inhibition . Although the specific synthesis of the compound is not detailed, the methodologies used for similar compounds involve the introduction of substituents to the benzenesulfonamide core, which could be applicable to the synthesis of "2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide."

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The paper on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide discusses the molecular and supramolecular structures of these compounds, highlighting the importance of torsion angles and hydrogen bonding in their structural configuration . These structural insights are relevant for understanding the molecular conformation of "2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide" and how it might interact with biological targets.

Chemical Reactions Analysis

The rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide provides an example of the chemical reactivity of benzenesulfonamide derivatives . The reaction features a 1,2-aryl migration with the departure of a fluorine anion, which could be a relevant reaction for the compound , considering its fluorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of a fluorine atom, as discussed in the paper on selective cyclooxygenase-2 inhibitors, can notably increase selectivity and potency due to the electron-withdrawing effect of fluorine, which affects the overall properties of the molecule . This suggests that the "2-fluoro" and "4-fluorophenyl" groups in the compound of interest may similarly influence its binding affinity and selectivity towards biological targets.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives revealed their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom significantly increased COX-1/COX-2 selectivity, identifying potent and selective COX-2 inhibitors like JTE-522 for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Zinc(II) Fluorophores

Research by Kimber et al. (2001) on zinc(II) specific fluorophores highlighted the importance of such compounds in studying intracellular Zn2+ levels. The study explored the fluorescence characteristics of various fluorophores, leading to insights into the factors affecting fluorescence and the potential for improved zinc detection (Kimber et al., 2001).

Kynurenine 3-Hydroxylase Inhibition

Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is involved in neurodegeneration. Their findings provide a basis for further investigation into the pathway's role in neuronal injury (Röver et al., 1997).

GPR119 Agonists

Yu et al. (2014) described the discovery and optimization of novel GPR119 agonists with potential applications in treating metabolic disorders. Modifications to the molecule's structure led to the identification of potent and metabolically stable compounds (Yu et al., 2014).

N-Demethylation of Amides

A study by Yi et al. (2020) introduced a copper-catalyzed radical N-demethylation of N-methyl amides, showcasing the use of N-fluorobenzenesulfonimide as an oxidant. This method represents a novel approach to converting amides to carbinolamines, highlighting the versatility of fluorine-containing benzenesulfonamides in organic synthesis (Yi et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

2-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-13-5-7-14(8-6-13)21-11-12(9-17(21)22)10-20-25(23,24)16-4-2-1-3-15(16)19/h1-8,12,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXDWNLDQVAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

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